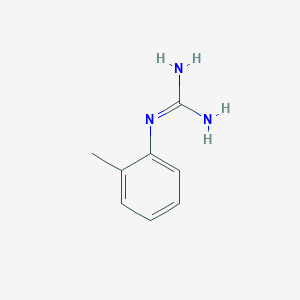

N-o-tolyl-guanidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylphenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-6-4-2-3-5-7(6)11-8(9)10/h2-5H,1H3,(H4,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFVRTNNLLZXAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10328323 | |

| Record name | N-o-tolyl-guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37557-40-7 | |

| Record name | N-o-tolyl-guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of N-o-Tolyl-Guanidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of N-o-tolyl-guanidine derivatives, with a primary focus on 1-(o-tolyl)guanidine and the extensively studied 1,3-di(o-tolyl)guanidine (DTG). This document delves into their chemical, physical, and pharmacological characteristics, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.

Introduction to this compound Derivatives

Guanidine and its derivatives are a class of organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. The guanidinium group is protonated at physiological pH, allowing it to participate in numerous biological interactions.[1] this compound derivatives, featuring one or two o-tolyl groups, have garnered significant interest in medicinal chemistry and pharmacology. Notably, 1,3-di(o-tolyl)guanidine is a well-established high-affinity ligand for sigma receptors, making it a valuable tool for studying their function and a potential scaffold for the development of novel therapeutics.[2]

Physicochemical Properties

The physicochemical properties of this compound derivatives are crucial for their biological activity, dictating factors such as solubility, membrane permeability, and receptor binding affinity.

1-(o-Tolyl)guanidine

| Property | Value | Reference |

| Molecular Formula | C8H11N3 | [3] |

| Molecular Weight | 149.20 g/mol | [3] |

| Appearance | Off-white solid | [3] |

| Purity | ≥ 96% (HPLC) | [3] |

| Storage Conditions | 0-8 °C | [3] |

1,3-Di(o-tolyl)guanidine (DTG)

| Property | Value | Reference |

| Molecular Formula | C15H17N3 | [4] |

| Molecular Weight | 239.32 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 176-179 °C | [4][6] |

| Density | 1.10 g/cm³ at 20 °C | [6] |

| Solubility | Soluble in chloroform, acetone, ethanol; slightly soluble in benzene; insoluble in water, gasoline, and carbon tetrachloride.[5] Water solubility is also reported as 70 mg/mL at 20 °C.[7] | |

| pKa | The basicity of aryl guanidines is influenced by substituents.[8] | |

| LogP | Calculated XlogP: 3.1 | [5] |

Experimental Protocols

Synthesis of 1,3-Di(o-tolyl)guanidine (DTG)

A common method for the synthesis of DTG involves the reaction of o-toluidine with cyanogen bromide in ethanol.[9]

Materials:

-

o-toluidine

-

Cyanogen bromide

-

Ethanol (EtOH)

-

1 M Sodium Hydroxide (NaOH)

Procedure: [9]

-

Dissolve o-toluidine (10 mmol) in 15 mL of ethanol in a flask equipped with a magnetic stirrer.

-

Gradually add a solution of cyanogen bromide (12 mmol) in 5 mL of ethanol to the o-toluidine solution at 0 °C.

-

After the initial exothermic reaction subsides, reflux the mixture for 1.5 hours.

-

Filter the reaction mixture.

-

Neutralize the filtrate with 1 M NaOH solution.

-

Collect the resulting precipitate by filtration.

-

Recrystallize the crude product from aqueous ethanol to yield pure N,N'-di-o-tolylguanidine.

Determination of Physicochemical Properties

This method is suitable for determining the dissociation constant of basic compounds like aryl guanidines.[8][10]

Materials:

-

Aryl guanidine sample

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

0.15 M Potassium chloride (KCl) solution

-

Calibrated pH meter and electrode

-

Magnetic stirrer

Procedure: [10]

-

Prepare a 1 mM solution of the aryl guanidine sample.

-

Acidify 20 mL of the sample solution to pH 1.8-2.0 with 0.1 M HCl.

-

Maintain a constant ionic strength throughout the titration by using 0.15 M KCl solution.

-

Titrate the acidic solution with 0.1 M NaOH, adding the titrant in small increments.

-

Record the pH after each addition of NaOH, allowing the reading to stabilize.

-

Continue the titration until the pH reaches 12.0-12.5.

-

Plot the pH values against the volume of NaOH added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point of the titration curve.

-

Perform the titration in triplicate to ensure accuracy.

The shake-flask method is the gold standard for experimentally determining the partition coefficient (LogP) or distribution coefficient (LogD) of a compound.[11][12]

Materials:

-

This compound derivative

-

1-Octanol (pre-saturated with buffer)

-

Aqueous buffer of desired pH (e.g., pH 7.4 phosphate buffer, pre-saturated with 1-octanol)

-

Vials with screw caps

-

Mechanical shaker

-

Centrifuge

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)

Procedure: [12]

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a vial, add appropriate volumes of the 1-octanol and the aqueous buffer.

-

Add a small aliquot of the stock solution of the test compound to the vial.

-

Securely cap the vial and place it on a mechanical shaker. Shake for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

After shaking, centrifuge the vial to achieve a clear separation of the two phases.

-

Carefully withdraw an aliquot from both the 1-octanol and the aqueous phase.

-

Determine the concentration of the compound in each phase using a validated analytical method.

-

Calculate the LogP (for non-ionizable compounds) or LogD (for ionizable compounds at a specific pH) using the following formula: LogP or LogD = log10 ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

The shake-flask method is also commonly used to determine the equilibrium solubility of a compound.[13]

Materials:

-

This compound derivative (solid)

-

Aqueous buffer of desired pH

-

Vials with screw caps

-

Shaker or agitator at a constant temperature (e.g., 37 °C)

-

Filtration or centrifugation equipment

-

Analytical instrument for concentration measurement

-

Add an excess amount of the solid compound to a vial containing the aqueous buffer.

-

Seal the vial and agitate it at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

After equilibration, separate the undissolved solid from the solution by filtration or centrifugation.

-

Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method.

-

The measured concentration represents the equilibrium solubility of the compound under the specified conditions.

Pharmacological Properties and Mechanism of Action

The pharmacological effects of this compound derivatives, particularly DTG, are primarily mediated through their interaction with sigma receptors.

Sigma Receptor Binding

DTG is a non-selective agonist for both sigma-1 (σ1) and sigma-2 (σ2) receptors.[14] Its binding affinity can be determined through radioligand binding assays.

This protocol determines the binding affinity (Ki) of a test compound for the sigma-2 receptor by measuring its ability to displace the radiolabeled ligand, [3H]DTG.[11]

Materials:

-

Rat liver membrane preparation (a rich source of sigma-2 receptors)

-

[3H]1,3-di-o-tolylguanidine ([3H]DTG)

-

(+)-Pentazocine (to mask sigma-1 receptors)

-

Test compound at various concentrations

-

Assay buffer

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure: [11]

-

Incubate the rat liver membrane preparation (30-60 µg of protein) with a fixed concentration of [3H]DTG (e.g., 5 nM) and varying concentrations of the unlabeled test compound.

-

Include 100 nM of (+)-pentazocine in all assay tubes to block the binding of [3H]DTG to sigma-1 receptors.

-

Define non-specific binding in the presence of a high concentration of unlabeled DTG (e.g., 10 µM).

-

Incubate the mixture at room temperature for 120 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]DTG).

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

Downstream Signaling Pathways

Activation of sigma-1 receptors by agonists like DTG can modulate a variety of downstream signaling pathways, leading to neuroprotective and other cellular effects.

The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum (ER)-mitochondria interface.[1] Upon ligand binding, it can translocate and interact with various ion channels and signaling proteins, influencing cellular calcium homeostasis, reducing oxidative stress, and modulating neuronal excitability.[3][5]

Applications in Research and Drug Development

This compound derivatives have diverse applications:

-

1,3-Di(o-tolyl)guanidine (DTG): Primarily used as a pharmacological tool to study the role of sigma receptors in various physiological and pathological processes, including neurological disorders, pain, and addiction.[15] Its high affinity and well-characterized binding make it an essential ligand in sigma receptor research.

-

1-(o-Tolyl)guanidine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly analgesics and anti-inflammatory drugs.[3] It is also explored in agricultural chemistry as a potential plant growth regulator.[3]

Conclusion

This compound derivatives, encompassing both mono- and di-substituted forms, possess a range of physicochemical and pharmacological properties that make them valuable in scientific research and development. 1,3-di(o-tolyl)guanidine, in particular, stands out as a critical tool for elucidating the complex roles of sigma receptors in cellular function and disease. The detailed experimental protocols provided in this guide offer a practical framework for researchers to investigate these compounds further, paving the way for potential therapeutic innovations.

References

- 1. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. medium.com [medium.com]

- 7. mdpi.com [mdpi.com]

- 8. Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 12. LogP / LogD shake-flask method [protocols.io]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. mdpi.com [mdpi.com]

- 15. Antinociception following 1,3,-di-o-tolylguanidine, a selective sigma receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis Pathways for N-o-Tolyl-Guanidine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for producing N-o-tolyl-guanidine derivatives. These compounds are of significant interest in medicinal chemistry, particularly due to their interactions with sigma (σ) and N-methyl-D-aspartate (NMDA) receptors, indicating their potential as therapeutic agents for neurological and psychiatric disorders. This document details established and modern synthetic routes, provides specific experimental protocols, and presents quantitative data to facilitate reproducible research and development.

Core Synthetic Strategies

The synthesis of this compound derivatives can be broadly categorized into classical methods, which often involve multi-step procedures, and modern catalytic approaches that offer improved efficiency and milder reaction conditions.

Classical Synthesis Pathways

Classical routes typically utilize readily available starting materials like o-toluidine and a guanylating agent.

-

From o-Toluidine and Cyanogen Halides: A common method involves the reaction of o-toluidine with cyanogen chloride or bromide to form a cyanamide intermediate, which is then treated with another amine or undergoes hydrolysis and subsequent reaction to yield the guanidine.

-

From o-Toluidine and Cyanamide: This pathway involves the direct reaction of o-toluidine with cyanamide, often in the presence of an acid catalyst, to form the corresponding guanidine salt.

-

From Thiourea Derivatives: A widely used two-step approach begins with the synthesis of N,N'-di-o-tolylthiourea from the reaction of o-toluidine with carbon disulfide. The resulting thiourea is then desulfurized to the guanidine using an oxidizing agent, such as lead oxide in the presence of ammonia.

Modern Catalytic Synthesis Pathways

Recent advancements in organic synthesis have introduced several catalytic methods for the formation of guanidine moieties, offering advantages in terms of yield, substrate scope, and reaction conditions.

-

Copper-Catalyzed Guanidination: Copper catalysts, such as copper(I) iodide, can effectively promote the coupling of guanidine nitrate with aryl halides.[1] This method is suitable for the synthesis of both symmetrical and unsymmetrical N,N'-diarylguanidines. A three-component reaction involving a cyanamide, an arylboronic acid, and an amine, catalyzed by copper, also provides a direct route to trisubstituted guanidines.[2]

-

Palladium-Catalyzed Reactions: Palladium catalysts are employed in carboamination reactions of N-allylguanidines with aryl or alkenyl halides to produce cyclic guanidine derivatives.[3]

Data Presentation: A Comparative Analysis of Synthesis Methods

The following tables summarize quantitative data for the synthesis of 1,3-di-o-tolylguanidine and related derivatives, allowing for a direct comparison of different synthetic strategies.

| Starting Material(s) | Reagent(s) | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| o-Toluidine | Cyanogen Chloride | - / Hydrolysis | - | - | - | |

| o-Toluidine, Carbon Disulfide | Lead Oxide, Ammonia | - | - | - | - | |

| Diphenylthiourea | Oxygen, Ammonia | Copper Diacetate / Acetone, Ethyl Acetate | 60 | 0.05 | 96.1 | [4] |

| Guanidine Nitrate, 2-Iodotoluene | N-Methylglycine | CuI / Dioxane | 70-100 | - | Good to Excellent | [1] |

| Cyanamide, Arylboronic Acid, Amine | Oxygen | CuCl₂·2H₂O, Bipyridine / DMF or Toluene | - | - | up to 95 | [2] |

Table 1: Synthesis of 1,3-Di-o-tolylguanidine and Analogues.

| Derivative | Starting Material 1 | Starting Material 2 | Method | Yield (%) | Melting Point (°C) | Reference(s) |

| 1,3-Di-o-tolylguanidine | o-Toluidine | Cyanogen Chloride | Classical | - | 176-178 | |

| 1,3-Di-o-tolylguanidine | N,N'-Di-o-tolylthiourea | Lead Oxide/Ammonia | Desulfurization | - | 176-178 | |

| N-(5-nitro-2-methylphenyl)-guanidine | 2-Amino-4-nitrotoluene | Cyanamide | Acid-catalyzed | - | - | [5] |

Table 2: Physical and Chemical Data for Selected this compound Derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of 1,3-Di-o-tolylguanidine from N,N'-Di-o-tolylthiourea (Desulfurization)

Materials:

-

N,N'-Di-o-tolylthiourea

-

Lead(II) oxide (PbO)

-

Aqueous ammonia

-

Ethanol

Procedure:

-

A suspension of N,N'-di-o-tolylthiourea in a suitable solvent such as ethanol is prepared in a round-bottom flask.

-

An excess of lead(II) oxide and concentrated aqueous ammonia are added to the suspension.

-

The mixture is heated to reflux with vigorous stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered hot to remove lead sulfide and any unreacted lead oxide.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude 1,3-di-o-tolylguanidine is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a white crystalline solid.

Copper-Catalyzed Synthesis of Symmetrical N,N'-Diarylguanidines

Materials:

-

Guanidine nitrate

-

Aryl iodide or aryl bromide (e.g., 2-iodotoluene)

-

Copper(I) iodide (CuI)

-

N-Methylglycine

-

Potassium phosphate (K₃PO₄)

-

Dioxane (anhydrous)

Procedure:

-

To an oven-dried reaction vessel, add guanidine nitrate, the aryl halide (2.2 equivalents), CuI (10 mol %), N-methylglycine (20 mol %), and K₃PO₄ (2.5 equivalents).

-

The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).

-

Anhydrous dioxane is added via syringe, and the reaction mixture is stirred at a temperature ranging from 70 to 100 °C.

-

The reaction is monitored by TLC or LC-MS. Upon completion, the mixture is cooled to room temperature.

-

The reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to yield the pure N,N'-diarylguanidine.[1]

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key synthesis pathways and the biological signaling mechanisms associated with this compound derivatives.

Synthesis Pathway Diagrams

Caption: Classical synthesis routes to 1,3-di-o-tolylguanidine.

Caption: Modern catalytic routes to guanidine derivatives.

Signaling Pathway Diagrams

Caption: Agonist binding to Sigma-1 receptor and downstream effects.

Caption: Mechanism of NMDA receptor antagonism by diarylguanidines.

References

Technical Guide to o-Tolyl-Guanidine Derivatives for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of o-tolyl-guanidine derivatives, focusing on their chemical properties, synthesis, and significant applications in biomedical research, particularly in the field of drug development. A clear distinction is made between the monosubstituted N-o-tolyl-guanidine and the more extensively studied disubstituted 1,3-Di-o-tolylguanidine (DTG), which is a critical tool for investigating sigma receptor pharmacology.

Compound Identification and Core Properties

The term "o-tolyl-guanidine" can refer to two distinct molecules. For clarity, their individual properties are presented below. The majority of this guide will focus on 1,3-Di-o-tolylguanidine (DTG) due to its well-documented and significant biological activity.

-

This compound : A monosubstituted guanidine primarily used as a versatile chemical intermediate.[1]

-

1,3-Di-o-tolylguanidine (DTG) : A symmetrically disubstituted guanidine widely recognized as a high-affinity, non-selective sigma-1 (σ₁) and sigma-2 (σ₂) receptor agonist.[2][3] It is a standard laboratory tool for probing the function of these receptors.

The molecular structures are as follows:

Figure 1. Molecular structure of this compound.

Figure 2. Molecular structure of 1,3-Di-o-tolylguanidine (DTG).

A summary of key quantitative data for both compounds is provided in Table 1.

Table 1: Physicochemical and Identification Data

| Property | This compound | 1,3-Di-o-tolylguanidine (DTG) |

| CAS Number | 37557-40-7[1][4][5][6] | 97-39-2[2][3] |

| Molecular Formula | C₈H₁₁N₃[1] | C₁₅H₁₇N₃[3] |

| Molecular Weight | 149.2 g/mol [1] | 239.32 g/mol [2] |

| Appearance | Off-white solid[1] | White crystalline powder[7] |

| Melting Point | Not specified | 178-179 °C[7] |

| Solubility | Not specified | Soluble in Chloroform, Acetone, Ethanol; Insoluble in water, gasoline.[7] |

| Purity (Typical) | ≥ 96% (HPLC)[1] | >99% (Titration)[8] |

| Synonyms | 2-(2-methylphenyl)guanidine[1] | DTG, N,N'-bis(2-methylphenyl)-guanidine, DOTG[3] |

Focus: 1,3-Di-o-tolylguanidine (DTG) in Drug Development

DTG's primary value in research and drug development stems from its potent interaction with sigma receptors. These receptors are implicated in a wide range of cellular functions and disease states, including neurodegenerative disorders, cancer, and pain.[9][10]

Biological Activity: Sigma Receptor Agonism

DTG acts as an agonist at both sigma-1 and sigma-2 receptors. The binding affinities (Ki) are reported to be approximately 61 nM for σ₁ and 42 nM for σ₂ receptors, respectively, though values can vary slightly between studies.[3] This activity allows researchers to modulate sigma receptor-dependent signaling pathways to study their physiological roles and therapeutic potential.

Table 2: Receptor Binding Affinity of DTG

| Receptor Subtype | Binding Affinity (Ki) | Reference |

| Sigma-1 (σ₁) | 61 nM | [3] |

| Sigma-2 (σ₂) | 42 nM | [3] |

Mechanism of Action: Sigma-1 Receptor Signaling

The sigma-1 receptor (σ₁R) is a unique ligand-operated molecular chaperone primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[11][12] Its activation by an agonist like DTG initiates a cascade of events crucial for maintaining cellular homeostasis, particularly under conditions of stress.

Key Signaling Events:

-

Dissociation from BiP: Under basal conditions, σ₁R is bound to the binding-immunoglobulin protein (BiP), another ER chaperone. Upon stimulation by an agonist (e.g., DTG) or cellular stress, σ₁R dissociates from BiP.[11]

-

Modulation of Calcium (Ca²⁺) Homeostasis: The activated σ₁R translocates to interact with and stabilize the inositol 1,4,5-trisphosphate receptor type 3 (IP₃R3) at the MAM. This action facilitates the efficient transfer of Ca²⁺ from the ER to the mitochondria, which is vital for stimulating mitochondrial ATP production.[11][12]

-

Regulation of ER Stress: Activated σ₁R modulates the Unfolded Protein Response (UPR), a key ER stress pathway. It influences the three main UPR sensors: PERK, IRE1α, and ATF6, helping to mitigate stress and promote cell survival.[11]

-

Interaction with Ion Channels and Receptors: σ₁R can translocate to the plasma membrane and other cellular compartments to directly modulate the activity of various ion channels (e.g., voltage-gated Na⁺, K⁺ channels) and G protein-coupled receptors.[12] It also promotes neurotrophic signaling via pathways like the Brain-Derived Neurotrophic Factor (BDNF)/TrkB receptor system.[9][12]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline key experimental protocols involving DTG.

Synthesis of 1,3-Di-o-tolylguanidine (DTG)

DTG can be synthesized via a two-step process starting from o-toluidine.[7] This method involves the creation of a thiourea intermediate followed by desulfurization.

Protocol: Synthesis via Thiourea Intermediate

-

Step 1: Formation of 1,3-Di-o-tolylthiourea

-

In a suitable reaction vessel, dissolve o-toluidine in an appropriate solvent (e.g., ethanol).

-

Add carbon disulfide (CS₂) dropwise to the solution while stirring. The reaction is typically carried out at room temperature or with gentle heating.

-

The reaction mixture is stirred for several hours until the formation of the 1,3-Di-o-tolylthiourea precipitate is complete.

-

Collect the solid product by filtration, wash with a cold solvent to remove unreacted starting materials, and dry under a vacuum.

-

-

Step 2: Desulfurization to form 1,3-Di-o-tolylguanidine

-

Suspend the dried 1,3-Di-o-tolylthiourea in aqueous ammonia.

-

Add a desulfurizing agent, such as lead(II) oxide (PbO), to the suspension.

-

Heat the mixture under reflux with vigorous stirring. The progress of the reaction can be monitored by the formation of black lead(II) sulfide (PbS).

-

After the reaction is complete (typically several hours), cool the mixture and filter to remove the solid PbS and any unreacted lead oxide.

-

The filtrate contains the desired product, DTG. Isolate the product by evaporating the solvent.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 1,3-Di-o-tolylguanidine.

-

Radioligand Binding Assay for Sigma-2 Receptors

This protocol describes a competitive inhibition assay to determine the binding affinity (Ki) of a test compound for the σ₂ receptor using [³H]DTG. Since DTG is non-selective, a σ₁-selective ligand is used to mask the σ₁ binding sites.[13][14][15]

Materials:

-

Receptor Source: Membrane homogenates from tissue or cells expressing sigma receptors (e.g., rat liver).[13]

-

Radioligand: [³H]1,3-Di-o-tolylguanidine ([³H]DTG).

-

Masking Ligand: (+)-Pentazocine (a selective σ₁ ligand).[13][14]

-

Non-specific Binding Control: Haloperidol (10 µM).[15]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[14]

-

Test Compounds: Serial dilutions of the compound of interest.

-

Filtration Apparatus: 96-well harvester with GF/C filters (pre-soaked in 0.3% PEI).[16]

-

Scintillation fluid and counter.

Procedure:

-

Prepare Reaction Mix: In a 96-well plate, for a final volume of 250 µL per well, combine:

-

50 µL of Assay Buffer (for total binding) or 10 µM Haloperidol (for non-specific binding) or test compound dilution.

-

50 µL of [³H]DTG (at a final concentration near its Kd for σ₂ receptors, e.g., ~20-30 nM).

-

50 µL of (+)-Pentazocine (at a final concentration sufficient to saturate >95% of σ₁ sites, e.g., 500 nM).[15]

-

-

Initiate Reaction: Add 100 µL of the membrane preparation (50-120 µg protein) to each well.

-

Incubation: Incubate the plate for 120 minutes at room temperature with gentle agitation.[14][16]

-

Termination: Terminate the reaction by rapid vacuum filtration through the pre-soaked GF/C filters.

-

Washing: Wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).[16]

-

Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total CPM - Non-specific CPM.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of [³H]DTG used and Kd is its dissociation constant for the σ₂ receptor.

-

In Vivo Ischemic Stroke Model (MCAO)

DTG has been shown to be neuroprotective in rodent models of stroke.[3] The Middle Cerebral Artery Occlusion (MCAO) model is a standard method to induce focal cerebral ischemia.

Animal Model: Male Sprague-Dawley or Fischer-344 rats (250-300g).[17]

Materials:

-

1,3-Di-o-tolylguanidine (DTG) dissolved in a suitable vehicle (e.g., saline).

-

Anesthetic (e.g., isoflurane).

-

Surgical instruments, including micro-scissors and forceps.

-

Heating pad to maintain body temperature at 37°C.

-

Laser Doppler flowmeter to monitor cerebral blood flow.

Procedure:

-

Anesthesia and Preparation: Anesthetize the rat and maintain its body temperature. Secure the animal in a supine position. Make a midline cervical incision to expose the common carotid artery (CCA).

-

Vessel Isolation: Carefully dissect and isolate the CCA, the external carotid artery (ECA), and the internal carotid artery (ICA).

-

Suture Insertion: Ligate the distal end of the ECA. Place a temporary ligature or microvascular clip on the ICA and CCA. Make a small incision in the ECA stump.

-

Occlusion: Introduce the silicone-coated monofilament through the ECA incision and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A successful occlusion is confirmed by a sharp drop (~80%) in cerebral blood flow as measured by the laser Doppler.[19]

-

Treatment Administration: Administer DTG (e.g., 10, 15, or 20 mg/kg) or vehicle via intraperitoneal (i.p.) injection at a designated time point (e.g., at the onset of reperfusion).[3]

-

Reperfusion (for transient MCAO): After a set occlusion period (e.g., 90 minutes), withdraw the filament to allow blood flow to resume.[8]

-

Closure and Recovery: Remove all temporary ligatures, close the incision, and allow the animal to recover. Provide post-operative care as per institutional guidelines.

-

Outcome Assessment: At a predetermined endpoint (e.g., 24 hours), assess outcomes such as neurological deficit scores and infarct volume (measured by TTC staining).[3]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1,3-Di-o-tolylguanidine 99 97-39-2 [sigmaaldrich.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 2-(2-methylphenyl)guanidine, CasNo.37557-40-7 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]

- 5. jwpharmlab.com [jwpharmlab.com]

- 6. parchem.com [parchem.com]

- 7. bdmaee.net [bdmaee.net]

- 8. MRI Guiding of the Middle Cerebral Artery Occlusion in Rats Aimed to Improve Stroke Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]

- 12. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. med.upenn.edu [med.upenn.edu]

- 15. Tactics for preclinical validation of receptor-binding radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of N-o-tolyl-guanidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-o-tolyl-guanidine (also known as N-(2-methylphenyl)guanidine), a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of experimentally derived public data for this specific monosubstituted guanidine, this guide combines expected spectroscopic characteristics based on known chemical principles and analogous structures with detailed, adaptable experimental protocols for acquiring such data.

Predicted and Expected Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are based on computational predictions and data from structurally similar compounds, providing a reference for the characterization of newly synthesized this compound.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Ar-H (aromatic) | 6.8 - 7.5 | Multiplet | The four protons on the tolyl ring will exhibit complex splitting patterns. |

| -CH₃ (methyl) | ~2.1 | Singlet | The chemical shift of the methyl group attached to the aromatic ring. |

| -NH & -NH₂ | 4.5 - 6.5 | Broad Singlet | The protons on the nitrogen atoms are exchangeable and often appear as broad signals. Their chemical shift can be highly dependent on solvent and concentration. |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C=N (guanidinyl) | ~158 | The central carbon of the guanidine group. |

| Ar-C (ipso, C-N) | ~148 | The aromatic carbon directly attached to the guanidine nitrogen. |

| Ar-C (ipso, C-CH₃) | ~135 | The aromatic carbon bearing the methyl group. |

| Ar-C (ortho, meta, para) | 120 - 130 | The remaining aromatic carbons. |

| -CH₃ (methyl) | ~18 | The methyl carbon of the tolyl group. |

Table 3: Expected IR Absorption Bands

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Vibration Mode |

| N-H | 3100 - 3500 | Medium to Strong, Broad | Stretching |

| C-H (aromatic) | 3000 - 3100 | Medium | Stretching |

| C-H (aliphatic) | 2850 - 2960 | Medium | Stretching |

| C=N | 1630 - 1680 | Strong | Stretching |

| C=C (aromatic) | 1450 - 1600 | Medium to Strong | Stretching |

| N-H | 1550 - 1650 | Medium | Bending |

Table 4: Expected Mass Spectrometry Data

| Ion | Expected m/z | Notes |

| [M+H]⁺ | 150.1082 | The protonated molecular ion, likely the base peak in ESI-MS. |

| [M]⁺˙ | 149.0997 | The molecular ion in EI-MS. |

Key Fragmentation Pathways: In electron ionization mass spectrometry (EI-MS), the fragmentation of this compound is expected to involve the loss of ammonia (NH₃), cyanamide (CN₂H₂), and fragments from the tolyl group.

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of this compound. These protocols are designed to be adaptable to standard laboratory instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

-

Weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry vial.

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

2.1.2. ¹H NMR Acquisition

-

Instrument: 400 MHz (or higher) NMR Spectrometer

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

-

Solvent: DMSO-d₆ (or other as prepared).

-

Temperature: 298 K.

-

Number of Scans: 16-64 (adjust for optimal signal-to-noise).

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: -2 to 12 ppm.

-

Referencing: The residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

2.1.3. ¹³C NMR Acquisition

-

Instrument: 100 MHz (or corresponding frequency for the ¹H NMR spectrometer).

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments).

-

Solvent: DMSO-d₆ (or other as prepared).

-

Temperature: 298 K.

-

Number of Scans: 1024 or more (adjust for optimal signal-to-noise).

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0 to 180 ppm.

-

Referencing: The solvent peak of DMSO-d₆ at δ 39.52 ppm.

Infrared (IR) Spectroscopy

This protocol describes the analysis of a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is common for modern FTIR spectrometers.

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small amount of solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans for a good quality spectrum.

-

After analysis, clean the ATR crystal thoroughly.

Mass Spectrometry (MS)

This protocol is for Electrospray Ionization (ESI) mass spectrometry, which is well-suited for polar molecules like guanidines.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. From this, prepare a dilute solution of 1-10 µg/mL in the same solvent. To promote ionization, a small amount of formic acid (0.1%) can be added for positive ion mode.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source.

-

Analysis Method: Direct infusion is a straightforward method for obtaining the mass spectrum of a pure compound.

-

Load the prepared dilute solution into a syringe.

-

Infuse the sample into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

-

MS Parameters (Positive Ion Mode):

-

Ionization Mode: ESI+.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Drying Gas (N₂): Flow rate and temperature should be optimized for the specific instrument (e.g., 5-10 L/min and 300-350 °C).

-

Nebulizer Pressure: Optimize for a stable spray (e.g., 1-2 bar).

-

Mass Range: Scan from m/z 50 to 500.

-

-

Data Acquisition: Acquire the mass spectrum, averaging multiple scans to improve the signal-to-noise ratio. The primary ion of interest will be the protonated molecule, [M+H]⁺.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic characterization of this compound.

N-o-tolyl-guanidine: A Technical Guide to Solubility and Stability

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of N-o-tolyl-guanidine is fundamental for its application in synthesis, formulation, and biological screening. This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound, including general principles for aryl guanidines, available data for structurally related compounds, and detailed experimental protocols for property determination.

Core Physicochemical Characteristics

This compound, as an aryl guanidine, possesses a highly basic guanidine group. The protonation of this group to form the guanidinium cation is a key determinant of its chemical behavior.[1] In most physiological and aqueous environments, this compound will exist predominantly in its protonated, cationic form. This protonated state generally leads to increased solubility in polar solvents and enhanced stability.[2][3]

Solubility Profile

While specific quantitative solubility data for this compound is not extensively available in the public domain, general principles for aryl guanidines and data for analogous compounds provide valuable insights. Guanidines are known to be highly soluble in polar solvents, a characteristic that is enhanced by the formation of salts.[4] For instance, the related compound N-p-tolyl-guanidine is noted for its favorable reactivity and solubility, which are beneficial in the synthesis of biologically active molecules.[5][6]

For the structurally similar compound 1,3-Di-o-tolylguanidine (DOTG), some solubility data has been reported and is summarized in the table below. This can serve as a useful reference point for estimating the solubility of this compound in similar solvent systems.

| Solvent | Solubility of 1,3-Di-o-tolylguanidine (DOTG) |

| Water | 70 µg/mL at 20 °C[7] |

| Dimethylformamide (DMF) | 30 mg/mL[8] |

| Dimethyl sulfoxide (DMSO) | 30 mg/mL[8] |

| Ethanol | 1 mg/mL[8] |

Stability Characteristics

The stability of this compound is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. Aryl guanidines can be susceptible to degradation under harsh conditions. A study on the stability of various arylguanidines in the context of inducible nitric oxide synthase (iNOS) found that they can be more prone to autoxidation compared to alkylguanidines.[9]

To comprehensively assess the stability of this compound, a series of forced degradation studies should be conducted. These studies are crucial for identifying potential degradation products and understanding the degradation pathways.

Experimental Protocols

Detailed methodologies are essential for the accurate determination of solubility and stability. The following sections outline standard experimental protocols that can be applied to this compound.

Thermodynamic Solubility Determination

A reliable method for determining thermodynamic solubility involves the use of a laser monitoring method to detect the point of dissolution.

Methodology:

-

Sample Preparation: An excess of solid this compound is added to a known volume of the desired solvent (e.g., water, buffers of different pH, organic solvents).

-

Equilibration: The resulting suspension is stirred at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The equilibrated suspension is filtered through a fine-pore filter (e.g., 0.22 µm) to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Temperature Dependence: The experiment is repeated at different temperatures to determine the temperature-solubility profile.[10]

Stability Testing and Forced Degradation Studies

Forced degradation studies are performed to understand the intrinsic stability of the molecule by subjecting it to stress conditions that are more severe than accelerated stability testing.[11]

1. Preparation of Stock Solution:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or water.[11]

2. Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Incubate the solution at 60°C for 24 hours.

-

At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

-

Analyze the samples using a stability-indicating HPLC method.

-

If no degradation is observed, the study can be repeated with 1 M HCl.[11]

3. Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Incubate the solution at 60°C for 8 hours.

-

At specified time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.

-

Analyze the samples by HPLC.

-

If no degradation is observed, the study can be repeated with 1 M NaOH.[11]

4. Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Store the solution at room temperature, protected from light, for 12 hours.

-

At appropriate time points, withdraw an aliquot, dilute to a final concentration of 100 µg/mL with the mobile phase, and analyze by HPLC.[11]

5. Thermal Degradation (Solid State):

-

Place a known amount of solid this compound in a petri dish.

-

Expose it to dry heat at 80°C in an oven for 48 hours.

-

At specified time points, withdraw a sample, dissolve it in a suitable solvent, dilute to a final concentration of 100 µg/mL, and analyze by HPLC.[11]

6. Photostability:

-

Expose a solution of this compound (e.g., 100 µg/mL) to a calibrated light source (e.g., consistent with ICH Q1B guidelines).

-

A control sample should be kept in the dark in the same environment.

-

After the exposure period, analyze both the exposed and control samples by HPLC.[11]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for assessing the solubility and stability of a research compound like this compound.

References

- 1. Guanidino-Aryl Derivatives: Binding to DNA, RNA and G-Quadruplex Structure and Antimetabolic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituent effects on the basicity (p K a ) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with p ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C7NJ02497E [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 1,3-Di-o-tolylguanidine 99 97-39-2 [sigmaaldrich.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Differential effects of alkyl- and arylguanidines on the stability and reactivity of inducible NOS heme-dioxygen complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

Unraveling the Catalytic Core: A Technical Guide to the Mechanism of Action of N-o-tolyl-guanidine in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-o-tolyl-guanidine, a member of the strongly basic guanidine family of organocatalysts, has emerged as a versatile tool in modern organic synthesis. Its efficacy in promoting a variety of carbon-carbon bond-forming reactions stems from its unique structural and electronic properties. This technical guide provides an in-depth exploration of the mechanistic pathways through which this compound exerts its catalytic activity, with a focus on key organic transformations. By elucidating the underlying principles of its action, this document aims to empower researchers to effectively harness the catalytic potential of this compound in the design and execution of complex synthetic strategies, particularly in the realm of drug development and materials science.

Physicochemical and Spectroscopic Characterization

N,N'-di-o-tolyl-guanidine (DTG), a closely related and synthetically accessible analog, provides valuable insight into the spectroscopic fingerprint of the this compound scaffold.

| Spectroscopic Data for N,N'-di-o-tolyl-guanidine (DTG)[1] | |

| Technique | Key Observations |

| FT-IR (KBr, cm⁻¹) | 3452, 3386 (N-H stretching), 1631 (C=C stretching), 1575 (C=N stretching) |

| ¹H NMR (500 MHz, DMSO-d₆, δ ppm) | 2.14 (s, 6H, CH₃), 5.08 (br s, 2H, NH), 6.77–6.80 (t, 3H), 7.01–7.04 (t, 3H), 7.07–7.09 (d, 3H) |

| ¹³C NMR (125 MHz, DMSO-d₆, δ ppm) | 147.69 (C=N), 130.03, 126.16, 121.79, 121.24, 18.12 (CH₃) |

| HRMS (ESI/QTOF) m/z | [M]⁺ Calcd for C₁₅H₁₇N₃: 239.1422, Found: 239.1427 |

Core Mechanism of Action: A Brønsted Base and Hydrogen Bond Donor

The primary role of this compound in organic reactions is that of a strong, non-nucleophilic Brønsted base.[2] Its high basicity is attributed to the resonance stabilization of the corresponding guanidinium cation formed upon protonation. This allows it to efficiently deprotonate weakly acidic carbon pronucleophiles, such as nitroalkanes and active methylene compounds, to generate highly reactive carbanionic intermediates.

Furthermore, the resulting protonated guanidinium ion can act as a hydrogen bond donor, stabilizing the transition state and activating the electrophile, thereby accelerating the reaction rate and influencing the stereochemical outcome. This dual activation model is a key feature of guanidine organocatalysis.

Application in Key Organic Reactions

The Henry (Nitroaldol) Reaction

The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. This compound is an effective catalyst for this transformation.

Mechanism:

-

Deprotonation: this compound abstracts an α-proton from the nitroalkane to form a resonance-stabilized nitronate anion.

-

Nucleophilic Attack: The nitronate anion attacks the carbonyl carbon of the aldehyde or ketone.

-

Protonation: The resulting alkoxide is protonated by the N-o-tolyl-guanidinium ion to yield the β-nitro alcohol and regenerate the catalyst.

Illustrative Quantitative Data:

The following table presents representative data for the Henry reaction between various aldehydes and nitromethane, catalyzed by a generic guanidine catalyst.

| Entry | Aldehyde | Catalyst Loading (mol%) | Time (h) | Yield (%) |

| 1 | Benzaldehyde | 10 | 24 | 85 |

| 2 | 4-Nitrobenzaldehyde | 10 | 18 | 92 |

| 3 | 4-Methoxybenzaldehyde | 10 | 36 | 78 |

| 4 | Cyclohexanecarboxaldehyde | 15 | 48 | 65 |

Experimental Protocol (Representative):

To a solution of the aldehyde (1.0 mmol) and nitroalkane (1.2 mmol) in an appropriate solvent (e.g., THF, 2 mL) at room temperature is added this compound (0.1 mmol, 10 mol%). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

The Michael Addition

This compound can effectively catalyze the Michael addition of active methylene compounds to α,β-unsaturated carbonyls.

Mechanism:

-

Enolate Formation: this compound deprotonates the active methylene compound to generate a nucleophilic enolate.

-

Conjugate Addition: The enolate attacks the β-carbon of the α,β-unsaturated carbonyl compound in a 1,4-conjugate addition.

-

Protonation: The resulting enolate is protonated by the N-o-tolyl-guanidinium ion to afford the Michael adduct and regenerate the catalyst.

Illustrative Quantitative Data:

The following table shows representative yields for the Michael addition of various nucleophiles to chalcone catalyzed by a generic guanidine catalyst.

| Entry | Michael Donor | Catalyst Loading (mol%) | Time (h) | Yield (%) |

| 1 | Nitromethane | 10 | 12 | 92 |

| 2 | Diethyl malonate | 15 | 24 | 88 |

| 3 | Acetylacetone | 10 | 8 | 95 |

| 4 | Thiophenol | 5 | 2 | 98 |

Experimental Protocol (Representative):

To a solution of the α,β-unsaturated carbonyl compound (1.0 mmol) and the active methylene compound (1.2 mmol) in a suitable solvent (e.g., CH₂Cl₂, 2 mL) is added this compound (0.1 mmol, 10 mol%). The mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then worked up by washing with a dilute acid solution, followed by water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.

The Aldol Reaction

While less common than for other bases, guanidines can also catalyze the aldol reaction between two carbonyl compounds.

Mechanism:

-

Enolate Formation: this compound acts as a base to deprotonate the α-carbon of an enolizable carbonyl compound, forming an enolate.

-

Nucleophilic Addition: The enolate attacks the carbonyl carbon of a second molecule of the carbonyl compound.

-

Protonation: The resulting alkoxide is protonated by the N-o-tolyl-guanidinium ion to give the β-hydroxy carbonyl product and regenerate the catalyst.

Illustrative Quantitative Data:

The following table provides representative data for the aldol reaction of different ketones catalyzed by a generic guanidine catalyst.

| Entry | Ketone | Catalyst Loading (mol%) | Time (h) | Yield (%) |

| 1 | Acetone | 20 | 72 | 45 |

| 2 | Cyclohexanone | 15 | 48 | 60 |

| 3 | Acetophenone | 20 | 96 | 30 |

Experimental Protocol (Representative):

A solution of the carbonyl compound (2.0 mmol) in a suitable solvent (e.g., DMSO, 1 mL) is treated with this compound (0.2 mmol, 10 mol%). The reaction is stirred at an appropriate temperature (e.g., 25-60 °C) and monitored by GC-MS or NMR spectroscopy. After completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.

Conclusion

This compound serves as a potent organocatalyst, primarily functioning as a strong Brønsted base to generate reactive nucleophiles from weakly acidic precursors. Its conjugate acid, the guanidinium ion, can further participate in catalysis through hydrogen bonding, activating the electrophile and stabilizing transition states. This dual mode of action makes it an effective catalyst for a range of synthetically important reactions, including the Henry, Michael, and aldol reactions. The detailed mechanistic understanding and representative protocols provided in this guide are intended to facilitate the broader application of this compound and its derivatives in the synthesis of complex molecules for pharmaceutical and materials science research. Further investigations involving in-situ spectroscopic techniques could provide deeper insights into the transient intermediates and transition states involved in these catalytic cycles.

References

The Guanidinium Scaffold: A Versatile Tool in Modern Research and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The guanidinium group, a ubiquitous structural motif in both natural products and synthetic compounds, continues to be a focal point of intensive research due to its diverse biological activities and versatile chemical properties.[1] This technical guide provides a comprehensive overview of the potential research applications of substituted guanidine compounds, with a focus on their therapeutic potential, utility as molecular probes, and role in synthetic chemistry. The content herein is curated for professionals engaged in drug discovery and development, offering a synthesis of current knowledge, quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Therapeutic and Research Applications of Substituted Guanidines

The unique physicochemical properties of the guanidinium group, particularly its ability to remain protonated at physiological pH, allow it to engage in multiple hydrogen bond interactions with biological targets such as enzymes and receptors.[2] This has led to the development of a wide array of guanidine-containing compounds with significant therapeutic potential across numerous disease areas.

Anticancer Activity

Substituted guanidines have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of tumor cell lines.[3][4] Their mechanisms of action are often multifactorial and can include the induction of apoptosis, cell cycle arrest, and direct interaction with DNA.[5][6]

-

Induction of Apoptosis: Several guanidine derivatives have been shown to trigger programmed cell death in cancer cells. For instance, marine-derived crambescidin alkaloids induce apoptosis through the intrinsic pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3.[2][5] This leads to the cleavage of key cellular substrates like poly(ADP-ribose) polymerase (PARP), ultimately resulting in cell death.[5] Batzelladines, another class of marine guanidine alkaloids, have also been reported to induce apoptosis in prostate cancer cells.[7]

-

Cell Cycle Arrest: Disruption of the cell cycle is another key mechanism by which guanidine compounds exert their anticancer effects. The crambescidins have been observed to down-regulate the expression of cyclin-dependent kinases (CDKs) such as CDK2 and CDK6, as well as cyclins D and A.[2] This leads to an upregulation of CDK inhibitors, causing cell cycle arrest, often at the G2/M phase.[5] Certain synthetic guanidines containing a chalcone skeleton have also been shown to arrest leukemia cells in the G2/M phase of the cell cycle.[5]

-

DNA Interaction: The positively charged guanidinium group can interact with the negatively charged phosphate backbone of DNA. Some novel guanidine derivatives have been designed as DNA minor groove binders, demonstrating the potential to interfere with DNA replication and transcription in cancer cells.[6] The binding affinity of these compounds to DNA has been quantified, with some derivatives showing binding constants (Kb) in the range of 10^4 to 10^5 M⁻¹.[8]

Antimicrobial and Antiviral Activity

The guanidine moiety is a key feature in a number of antimicrobial and antiviral drugs.[9] Substituted guanidines have demonstrated broad-spectrum activity against various bacterial and fungal pathogens, including multidrug-resistant strains.[3][10] Their mechanisms of action can involve the disruption of bacterial cell membranes and interference with essential cellular processes.[3] For example, certain synthetic guanidine derivatives have shown potent bactericidal activity against Enterococci by disrupting the cell membrane potential.[3] In the antiviral arena, guanidine-containing compounds have been investigated for their activity against a range of viruses, including rhinoviruses.[11]

Enzyme Inhibition

The ability of the guanidinium group to mimic the side chain of arginine allows it to effectively target the active sites of various enzymes. This has led to the development of potent and selective enzyme inhibitors.

-

Kinase Inhibition: Substituted guanidines have been successfully developed as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[4] Roscovitine, a well-known CDK inhibitor, features a substituted purine core that can be modified with a guanidino group to enhance its inhibitory activity against CDK2/cyclin E.[4]

-

Thromboxane A2 Synthase and Receptor Inhibition: Terbogrel is a dual-action compound that inhibits thromboxane A2 synthase and antagonizes the thromboxane A2 receptor, both of which are critical in platelet aggregation.[1] This makes it a promising candidate for the treatment of thrombotic diseases.

Ion Channel Modulation

Guanidine and its derivatives are known to interact with and modulate the activity of ion channels, particularly voltage-gated potassium (Kv) channels. By inhibiting these channels, they can enhance the release of neurotransmitters, a property that has been explored for the treatment of neuromuscular diseases.[7]

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activity of selected substituted guanidine compounds.

Table 1: Anticancer Activity of Substituted Guanidine Derivatives

| Compound Class/Name | Cell Line | Assay Type | IC50 (µM) | Reference(s) |

| Guanidine-Chalcone Hybrids | ||||

| Compound 6f (N-tosyl, N-methylpiperazine) | U-937 (Leukemia) | Cytotoxicity | 1.6 ± 0.6 | [12] |

| HL-60 (Leukemia) | Cytotoxicity | 1.5 - 4.5 | ||

| MOLT-3 (Leukemia) | Cytotoxicity | 1.5 - 4.5 | ||

| U-937/Bcl-2 | Cytotoxicity | 2.2 ± 0.8 | [12] | |

| SK-MEL-1 (Melanoma) | Cytotoxicity | 1.5 - 4.5 | ||

| Compound 6i (N-phenyl, piperidine) | U-937 (Leukemia) | Cytotoxicity | Similar to 6f | [12] |

| Pyridazin-3(2H)-one-Based Guanidines | ||||

| Compound 2 (bis-guanidinium) | A2780 (Ovarian) | Antiproliferative | 21 ± 1 | [13] |

| Platinum(II) Guanidine Complexes | ||||

| Compound 16 (cycloplatinated 2-aminoimidazoline) | HL-60 (Leukemia) | Cytotoxicity | 55 - 65 | [14] |

| Roscovitine Analogs (Pyrazolopyrimidine) | ||||

| Compound 9c | Full NCI-60 panel | Antiproliferative | 0.116 - 2.39 | [15] |

Table 2: Enzyme Inhibition by Substituted Guanidine Derivatives

| Compound | Target Enzyme/Receptor | Assay Type | IC50 / Ki | Reference(s) |

| Terbogrel | Thromboxane A2 Synthase | Enzyme Inhibition | IC50: 6.7 ng/mL | [1] |

| Thromboxane A2 Receptor | Receptor Occupancy | IC50: 12 ng/mL | [1] | |

| Roscovitine Analogs (Pyrazolopyrimidine) | ||||

| Compound 7a | CDK2 | Kinase Inhibition | IC50: 0.262 µM | [15] |

| Compound 9c | CDK2 | Kinase Inhibition | IC50: 0.281 µM | [15] |

| Roscovitine (Reference) | CDK2 | Kinase Inhibition | IC50: 0.641 µM | [15] |

| Arylpyridin-2-yl Guanidines | ||||

| Compound 1a | MSK1 | Kinase Inhibition | IC50: ~18 µM | [16][17] |

| Compound 49d | MSK1 | Kinase Inhibition | IC50: ~2 µM (for IL-6 release) | [16] |

| Guanidine-based Sphingosine Kinase Inhibitors | ||||

| SLP120701 | SphK2 | Kinase Inhibition | Ki: 1 µM | [18] |

Table 3: Antimicrobial Activity of Substituted Guanidine Derivatives

| Compound Class/Name | Organism | Assay Type | MIC (µg/mL) | Reference(s) |

| Isopropoxy benzene guanidine | Enterococci (MDR) | Broth Microdilution | 1 - 4 | [3] |

| Labdane Diterpenoid Guanidines | ||||

| Compound 16 | K. pneumoniae (Carbapenem resistant) | Broth Microdilution | 16 | [16] |

| Compound 17 | K. pneumoniae (Carbapenem resistant) | Broth Microdilution | 32 | [16] |

| Compounds 13, 14 | Candida albicans | Broth Microdilution | 8 | [16] |

| Compounds 16, 17, 18 | Candida albicans | Broth Microdilution | 16 | [16] |

Table 4: DNA Binding Affinity of Substituted Guanidine Derivatives

| Compound | Method | Binding Constant (Kb) (M⁻¹) | Reference(s) |

| Novel Guanidine Derivatives (7a-j) | UV-Visible Spectroscopy | 10⁴ - 10⁵ | [6] |

| Compound 7i | UV-Visible Spectroscopy | 3.49 x 10⁵ ± 0.04 | [6] |

| Cabozantinib (Reference) | UV-Visible Spectroscopy | 5.79 x 10⁵ | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of substituted guanidine compounds.

Cell Viability and Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

-

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[6]

-

Compound Treatment: Prepare serial dilutions of the guanidine compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for the desired period (e.g., 24, 48, or 72 hours).[6]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[6]

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6] Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) from the dose-response curve.[6]

-

Enzyme Inhibition Assays

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the CDK2/cyclin E complex.

-

Principle: The assay quantifies the transfer of a phosphate group from ATP to a specific substrate by the kinase. Inhibition is measured as a decrease in substrate phosphorylation.

-

Protocol (Radiometric):

-

Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the active CDK2/cyclin E complex, a suitable substrate (e.g., Histone H1), and serial dilutions of the test compound in a kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).[4] Include a vehicle control (DMSO).

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and a tracer amount of [γ-³²P]ATP.[4]

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).[4]

-

Reaction Termination: Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.[4]

-

Washing: Wash the phosphocellulose paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[4]

-

Quantification: Quantify the incorporated radioactivity on the paper using a scintillation counter.[4]

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[4]

-

This assay measures the inhibition of thromboxane A2 (TXA2) production in human platelets.

-

Principle: The activity of thromboxane synthase is determined by measuring the amount of its product, TXA2, which is unstable and rapidly hydrolyzes to the stable metabolite thromboxane B2 (TXB2). TXB2 levels are quantified, typically by an immunoassay.

-

Protocol:

-

Sample Preparation: Use human platelet-rich plasma (PRP) or washed platelets.

-

Pre-incubation: Pre-incubate the platelet suspension with various concentrations of the test compound (e.g., terbogrel) or vehicle for a defined period (e.g., 10 minutes) at 37°C.[19]

-

Activation: Stimulate the platelets with an agonist such as collagen (e.g., 2 µg/mL) or arachidonic acid to induce TXA2 synthesis.[1][19]

-

Incubation: Allow the reaction to proceed for a specific time (e.g., 10 minutes).[1]

-

Reaction Termination and Sample Processing: Stop the reaction by adding an inhibitor of cyclooxygenase (e.g., indomethacin) and centrifuge to pellet the platelets.[1][19]

-

TXB2 Quantification: Measure the concentration of TXB2 in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit.[20]

-

Data Analysis: Calculate the percentage of inhibition of TXB2 production for each compound concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.[20]

-

Antimicrobial Susceptibility Testing

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Principle: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Protocol:

-

Compound Preparation: Prepare two-fold serial dilutions of the guanidine compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[21]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).[21]

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

-

(Optional) Minimum Bactericidal Concentration (MBC) Determination: To determine the MBC, an aliquot from the wells showing no growth is subcultured onto agar plates. The MBC is the lowest concentration that kills 99.9% of the initial bacterial inoculum.

-

Visualizing Molecular Mechanisms and Experimental Processes

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of substituted guanidine compounds.

Signaling Pathways

Caption: Intrinsic apoptosis pathway induced by certain guanidine compounds.

Experimental Workflows

Caption: General workflow for the discovery and evaluation of novel guanidine compounds.

Conclusion

Substituted guanidine compounds represent a privileged scaffold in medicinal chemistry and chemical biology. Their structural versatility and diverse biological activities continue to inspire the development of novel therapeutic agents and research tools. This guide has provided a snapshot of the current landscape of guanidine research, highlighting their applications in oncology, infectious diseases, and beyond. The provided data, protocols, and visual aids are intended to serve as a valuable resource for researchers dedicated to harnessing the full potential of this remarkable chemical entity. Further exploration into the nuanced structure-activity relationships and molecular mechanisms of action of guanidine derivatives will undoubtedly pave the way for future breakthroughs in medicine and science.

References

- 1. Pharmacokinetics and pharmacodynamics of terbogrel, a combined thromboxane A2 receptor and synthase inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Marine guanidine alkaloids crambescidins inhibit tumor growth and activate intrinsic apoptotic signaling inducing tumor regression in a colorectal carcinoma zebrafish xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Crambescidin 800, Isolated from the Marine Sponge Monanchora viridis, Induces Cell Cycle Arrest and Apoptosis in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell cycle regulation and anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and antimicrobial properties of guanidine-functionalized labdane type diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Platinum(ii) complexes of aryl guanidine-like derivatives as potential anticancer agents: between coordination and cyclometallation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular docking approach for the design and synthesis of new pyrazolopyrimidine analogs of roscovitine as potential CDK2 inhibitors endowed with pronounced anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structure–Activity Relationship Studies and in Vivo Activity of Guanidine-Based Sphingosine Kinase Inhibitors: Discovery of SphK1- and SphK2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. unca-urcap.org [unca-urcap.org]

The Advent and Evolution of Tolyl Guanidine Derivatives: A Technical Guide

An in-depth exploration of the discovery, history, and pharmacological significance of tolyl guanidine derivatives, with a focus on their role as pivotal research tools and therapeutic prospects.

Introduction

The guanidinium group, a ubiquitous structural motif in numerous natural products and pharmacologically active compounds, has long captured the attention of medicinal chemists. Within this broad class, tolyl guanidine derivatives have emerged as a particularly significant subclass, largely due to their profound impact on the understanding of sigma receptors. This technical guide provides a comprehensive overview of the discovery and history of tolyl guanidine derivatives, detailing their synthesis, key experimental evaluations, and their evolution into indispensable tools for neuroscience research and drug development.

The Genesis of a Selective Ligand: The Discovery of 1,3-Di(2-tolyl)guanidine (DTG)

The journey of tolyl guanidine derivatives into the spotlight of neuropharmacology began with the quest for selective ligands for the enigmatic sigma receptor. Initially mischaracterized as a subtype of opioid receptors, the sigma receptor's unique pharmacological profile necessitated the development of specific chemical probes for its study. A pivotal moment in this endeavor was the synthesis and characterization of 1,3-di(2-[5-³H]tolyl)guanidine ([³H]DTG).[1] This tritiated, symmetrically substituted guanidine derivative was found to bind with high affinity to a single population of sites in guinea pig brain membrane preparations, sites that displayed the stereoselectivity characteristic of sigma-type receptors.[1]

The availability of [³H]DTG as a selective radioligand was a watershed moment, greatly facilitating the biochemical and pharmacological characterization of sigma receptors.[1] It allowed for the detailed mapping of these receptors in the brain and the screening of other compounds for their sigma receptor affinity.

Physicochemical Properties and Synthesis